

Controlling ATP Concentration In Vitro: Application Notes and Protocols Using Caged ATP

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Compound of Interest

Compound Name: Caged ATP

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is a ubiquitous and vital molecule that serves as the primary energy currency in cells and also functions as a critical signaling molecule in numerous physiological processes.[1] The ability to precisely control ATP concentration in vitro with high spatiotemporal resolution is essential for studying a wide range of biological phenomena, from enzyme kinetics to complex signaling cascades. **Caged ATP** technology offers a powerful solution, enabling researchers to initiate ATP-dependent processes on demand with a flash of light.

Caged ATPs are synthetic molecules where the terminal phosphate of ATP is chemically modified with a photolabile "caging" group.[2][3] This modification renders the ATP biologically inactive.[2] Upon exposure to a specific wavelength of UV light, the caging group is cleaved, rapidly releasing free, active ATP into the solution.[2][4] This technique allows for precise, rapid, and localized increases in ATP concentration, providing a level of control unattainable with conventional methods of ATP application.

This document provides detailed application notes and protocols for utilizing **caged ATP** to control ATP concentration in vitro, aimed at researchers, scientists, and drug development professionals.

Properties of Common Caged ATP Compounds

The choice of a **caged ATP** compound depends on the specific experimental requirements, such as the desired wavelength of activation, photolysis efficiency, and the kinetics of ATP release. The table below summarizes the key quantitative properties of several commonly used **caged ATP** compounds.

Compound	Caging Group	λ_{max} (nm)	Extinction Coefficient (ϵ) at λ_{max} ($\text{M}^{-1}\text{cm}^{-1}$)	Quantum Yield (Φ)	Photolysis Rate (k) (s^{-1})
NPE-caged ATP	P ³ -(1-(2-nitrophenyl)ethyl)	~260[5]	18,000 (at 260 nm)[5]	0.63[6]	~220 (at pH 7)[7][8]
DMNPE-caged ATP	P ³ -(1-(4,5-dimethoxy-2-nitrophenyl)ethyl)	~350-360[9]	~5,000[3]	0.07[3]	Slower than NPE[9]
DMACM-caged ATP	[7-(dimethylamino)coumarin-4-yl]methyl	~385-400[4][10]	~43,000[10]	0.02-0.04[10]	>1.6 x 10 ⁹ [10][11]

Note: The photolysis rate can be influenced by various factors including pH, temperature, and the specific experimental setup.[7][8]

Applications of Caged ATP in In Vitro Research

Caged ATP is a versatile tool with a broad range of applications in in vitro studies. Key areas of application include:

- **Enzyme Kinetics:** Studying the rapid kinetics of ATP-dependent enzymes such as kinases, ATPases, and helicases. The fast release of ATP allows for the synchronization of enzyme activity and the study of pre-steady-state kinetics.

- **Ion Channel Modulation:** Investigating the activation and modulation of ATP-gated ion channels (e.g., P2X receptors) with high temporal precision.[\[12\]](#)
- **Signal Transduction Pathways:** Elucidating the role of ATP in complex signaling cascades, such as purinergic signaling and the activation of the NLRP3 inflammasome.[\[4\]](#)[\[13\]](#)
- **Muscle Contraction:** Triggering and studying the molecular mechanisms of muscle contraction by rapidly releasing ATP to myosin.
- **Drug Screening:** Developing high-throughput screening assays for compounds that modulate the activity of ATP-dependent proteins.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay Using Caged ATP

This protocol describes a general procedure for performing an in vitro kinase assay using **caged ATP** to initiate the phosphorylation reaction.

Materials:

- Purified kinase and substrate
- **Caged ATP** (e.g., NPE-caged ATP)
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- Quenching solution (e.g., SDS-PAGE loading buffer)
- UV light source (e.g., UV lamp or laser with appropriate wavelength and power)
- Standard kinase assay detection reagents (e.g., phosphospecific antibodies, radioactive ATP, or luminescence-based ATP detection kits)

Procedure:

- **Reaction Setup:**

- Prepare the kinase reaction mixture in a UV-transparent microplate or reaction tube. The mixture should contain the purified kinase, substrate, and kinase reaction buffer.
- Add the **caged ATP** to the reaction mixture at a final concentration typically ranging from 10 μM to 1 mM. The optimal concentration should be determined empirically.
- Keep the reaction mixture on ice and protected from light to prevent premature uncaging.
- Initiation of Kinase Reaction by Photolysis:
 - Place the reaction plate or tube under the UV light source.
 - Expose the sample to a pulse of UV light at the appropriate wavelength for the chosen **caged ATP** (e.g., ~350-360 nm for NPE-**caged ATP**). The duration and intensity of the UV pulse will determine the amount of ATP released and should be calibrated beforehand. A single 30-nanosecond laser pulse at 347 nm from a frequency-doubled ruby laser of 25 mJ energy can generate 500 μM ATP from a 2.5 mM **caged ATP** solution.[7]
- Incubation:
 - Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined amount of time.
- Termination of Reaction:
 - Stop the reaction by adding a quenching solution, such as SDS-PAGE loading buffer.
- Detection of Phosphorylation:
 - Analyze the reaction products using standard methods such as:
 - SDS-PAGE and Western Blotting: Use a phosphospecific antibody to detect the phosphorylated substrate.
 - Autoradiography: If using radiolabeled ATP in conjunction with **caged ATP** (as a spike-in), detect the incorporation of ^{32}P into the substrate.

- Luminescence-based Assays: Measure the remaining ATP concentration to determine kinase activity.

Protocol 2: Studying Purinergic Receptors in Cell Culture with Caged ATP

This protocol outlines a method for investigating the activation of purinergic receptors (e.g., P2X or P2Y receptors) in a cell culture model using **caged ATP**.^[14]

Materials:

- Cultured cells expressing the purinergic receptor of interest
- **Caged ATP** (e.g., DMNPE-caged ATP)
- Extracellular buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
- Fluorescent calcium indicator (e.g., Fluo-4 AM) or electrophysiology setup
- UV light source (e.g., mercury lamp with a shutter or a focused laser)
- Microscope equipped for fluorescence imaging or electrophysiology

Procedure:

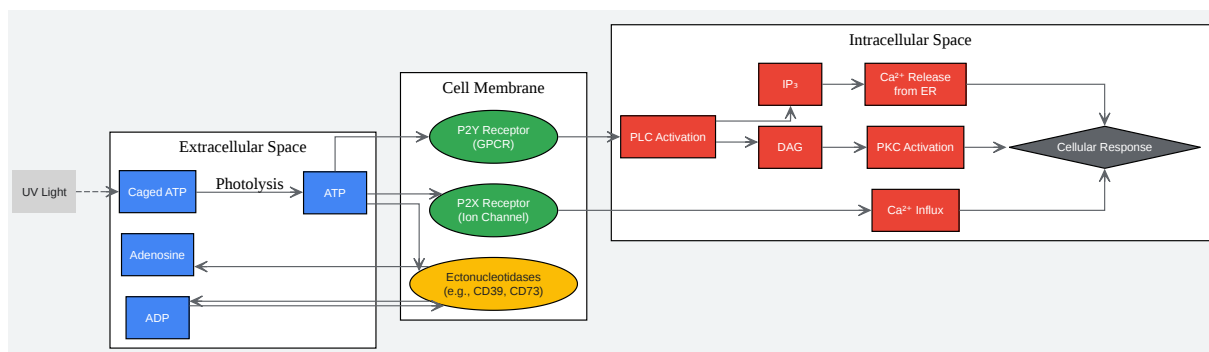
- Cell Preparation:
 - Plate the cells on a glass-bottom dish or coverslip suitable for microscopy.
 - For calcium imaging, load the cells with a fluorescent calcium indicator like Fluo-4 AM according to the manufacturer's protocol.
 - For electrophysiology, use a patch-clamp setup to record from single cells.
- Application of **Caged ATP**:
 - Replace the cell culture medium with the extracellular buffer.

- Add **caged ATP** to the buffer to a final concentration of approximately 100 μM .^[14] Allow it to diffuse and equilibrate for a few minutes.
- Photolysis and Receptor Activation:
 - Position the cells on the microscope stage.
 - Using a brief pulse of UV light (e.g., 3 seconds from a mercury lamp), illuminate the cells to uncage the ATP.^[14]
- Data Acquisition:
 - Calcium Imaging: Record the changes in intracellular calcium concentration by monitoring the fluorescence intensity of the calcium indicator before, during, and after the UV flash. An increase in fluorescence indicates receptor activation.
 - Electrophysiology: Record the changes in membrane current or potential in response to the photoreleased ATP. Activation of P2X receptors will typically result in an inward current.

Signaling Pathways and Experimental Workflows

Purinergic Signaling Pathway

Extracellular ATP, released from cells, acts as a potent signaling molecule by activating purinergic receptors.^{[2][15]} This initiates a cascade of intracellular events that regulate a wide range of physiological processes.^{[2][15]} **Caged ATP** is an invaluable tool for dissecting the intricacies of this pathway with high temporal control.



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Caption: Purinergic signaling initiated by photoreleased ATP.

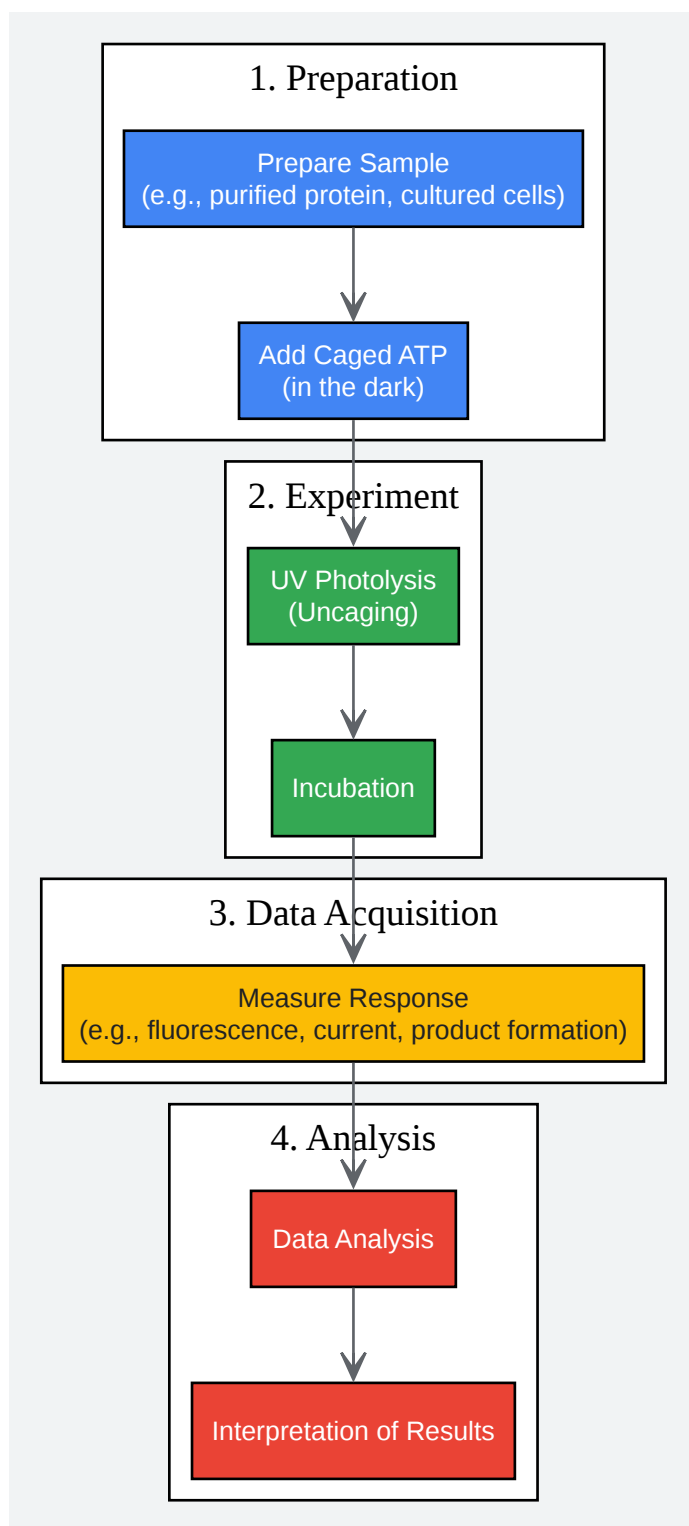
NLRP3 Inflammasome Activation Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response.[16] Its activation is a two-step process, where the second signal can be triggered by extracellular ATP binding to the P2X7 receptor.[4][13] **Caged ATP** can be used to precisely deliver this second activation signal.

Caption: NLRP3 inflammasome activation via photoreleased ATP.

General Experimental Workflow for Caged ATP Experiments

The following diagram illustrates a typical workflow for an in vitro experiment utilizing **caged ATP**.



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Caption: General experimental workflow for using **caged ATP**.

Conclusion

The use of **caged ATP** provides an unparalleled method for controlling ATP concentration in vitro, offering high spatiotemporal resolution. This technology empowers researchers to investigate a vast array of ATP-dependent biological processes with precision. The protocols and data presented here serve as a guide for implementing this powerful technique in various research and drug development applications. Careful consideration of the properties of different **caged ATP** compounds and optimization of experimental conditions are crucial for obtaining reliable and reproducible results.

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